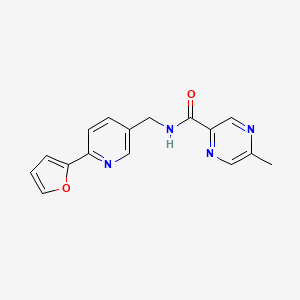

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-7-18-14(10-17-11)16(21)20-9-12-4-5-13(19-8-12)15-3-2-6-22-15/h2-8,10H,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXQKVJZZWZXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound “N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide” is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of xenobiotics and drugs in the body.

Mode of Action

The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity. This interaction results in the hydroxylation of certain anti-cancer drugs like cyclophosphamide and ifosphamide. The compound is also competent in the metabolic activation of aflatoxin B1.

Biochemical Pathways

The compound affects the biochemical pathways involving the metabolism of xenobiotics and drugs. By interacting with Cytochrome P450 2A6, it influences the hydroxylation process, which is a crucial step in the metabolic activation of certain drugs and toxins.

Result of Action

The result of the compound’s action is the metabolic activation of certain drugs and toxins. For instance, it can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide. This metabolic activation can potentially enhance the efficacy of these drugs. It is also competent in the metabolic activation of aflatoxin B1, a potent carcinogen.

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide is an organic compound with significant biological activity. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant data and case studies.

Compound Overview

Chemical Information :

- IUPAC Name : N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-5-methylpyrazine-2-carboxamide

- Molecular Formula : C16H14N4O2

- Molecular Weight : 294.314 g/mol

- CAS Number : 2034434-94-9

The primary target for this compound is Cytochrome P450 2A6 (CYP2A6) . This enzyme plays a crucial role in drug metabolism and the hydroxylation of xenobiotics. The compound exhibits high coumarin 7-hydroxylase activity, indicating its potential to enhance the metabolic activation of various drugs, including anticancer agents like cyclophosphamide and ifosphamide.

Biochemical Pathways

The interaction with CYP2A6 suggests that this compound could influence several biochemical pathways:

- Metabolism of Xenobiotics : By modulating the activity of CYP2A6, the compound may affect the metabolism and detoxification processes of foreign compounds.

- Drug Activation : It can potentially enhance the efficacy of certain prodrugs by facilitating their conversion into active metabolites through hydroxylation.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential in various therapeutic areas:

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazine Carboxamide Derivatives

Key Observations :

- Substituent Diversity: The furan-pyridine side chain in the target compound differs from alkylamino (e.g., 3d, 1e) or trifluoromethylphenyl (e.g., 1e) groups, which are known to modulate lipophilicity and metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP estimated using fragment-based methods.

Key Observations :

- The target compound’s predicted lower molecular weight (~294.3) and LogP (~2.1) suggest better aqueous solubility compared to heptylamino or trifluoromethyl-substituted analogs (e.g., 1e: LogP ~4.2) .

- Hydroxyphenyl derivatives (e.g., 3d) exhibit moderate melting points (157–161°C), likely due to hydrogen bonding, whereas trifluoromethyl groups (e.g., 1e) increase thermal stability .

Key Observations :

Table 4: Antimycobacterial Activity of Selected Compounds

Key Observations :

- Alkylamino-pyrazine carboxamides (e.g., 1e) show potent antimycobacterial activity (MIC: 8 µM) with high selectivity indices (>16) .

- The furan-pyridine group in the target compound may enhance target binding due to aromatic stacking but requires empirical validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis typically involves coupling reactions between pyridine and pyrazine derivatives. For example, furan-2-yl pyridine intermediates can be functionalized via reductive amination or nucleophilic substitution. Optimize yields by adjusting solvent systems (e.g., pyridine or acetone), catalysts (e.g., triphenylphosphine ), and temperature control (e.g., stepwise heating from -45°C to 80°C ). Purification via column chromatography or recrystallization is critical to isolate the final product .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to verify aromatic protons (6–8.5 ppm for pyridine/furan) and carboxamide carbonyl signals (~165–170 ppm). IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion validation .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology : Conduct in vitro assays targeting kinase inhibition (e.g., STAT3 or IMPDH) , antimicrobial activity (MIC assays), or anti-inflammatory pathways (e.g., COX-2 inhibition). Use cell viability assays (MTT) to assess cytotoxicity in cancer cell lines, referencing structurally similar compounds with antiplatelet or antitumor activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different experimental models?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy). Analyze pharmacokinetic variables (e.g., metabolic stability in liver microsomes) to address bioavailability differences . Computational docking studies (e.g., AutoDock Vina) can reconcile conflicting data by modeling compound-target interactions under varying conditions .

Q. What strategies improve the compound’s solubility and bioavailability without altering its core pharmacophore?

- Methodology : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the pyridine or pyrazine rings while preserving the furan-carboxamide scaffold. Use prodrug approaches (e.g., esterification of carboxamide) or co-solvent systems (PEG-400/ethanol) for in vivo studies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

- Methodology : Systematically modify substituents on the pyridine (e.g., methyl vs. isopropyl) and pyrazine rings (e.g., 5-methyl vs. 5-cyano). Compare IC₅₀ values in kinase panels to identify selectivity drivers . Molecular dynamics simulations (e.g., GROMACS) can predict steric/electronic effects on target binding .

Data Contradiction Analysis

Q. How should conflicting results in cytotoxicity assays (e.g., high potency in one cell line but inactivity in another) be addressed?

- Methodology : Investigate cell-specific factors (e.g., expression levels of target proteins or efflux pumps like P-gp). Use gene knockout (CRISPR) or siRNA silencing to confirm target engagement. Cross-reference with transcriptomic databases (e.g., CCLE) to identify resistance mechanisms .

Experimental Design Considerations

Q. What controls are essential for validating target engagement in enzymatic assays?

- Methodology : Include positive controls (e.g., mycophenolic acid for IMPDH inhibition ) and negative controls (e.g., DMSO vehicle). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.